molecular formula C8H11N3O B1465901 4-[(Cyclopropylmethyl)amino]-2-pyrimidinol CAS No. 927803-69-8

4-[(Cyclopropylmethyl)amino]-2-pyrimidinol

Cat. No. B1465901
CAS RN: 927803-69-8
M. Wt: 165.19 g/mol
InChI Key: SWKNBUTUKQFUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Cyclopropylmethyl)amino]-2-pyrimidinol, commonly known as CPMAP, is a heterocyclic compound that has recently gained attention in the scientific community due to its potential applications in various fields. CPMAP has been studied extensively due to its ability to interact with a wide range of biological molecules, including proteins, enzymes, and receptors. CPMAP has also been investigated for its potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

CPMAP has been studied extensively for its potential applications in various scientific fields. CPMAP has been investigated for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. CPMAP has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, CPMAP has been investigated for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress.

Mechanism of Action

The exact mechanism of action of CPMAP is still not fully understood. However, it is thought to interact with various biological molecules in the body, including proteins, enzymes, and receptors. It is believed that CPMAP binds to these molecules and modulates their activity, resulting in the desired biological effects.
Biochemical and Physiological Effects
CPMAP has been shown to have a variety of biochemical and physiological effects. CPMAP has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and protect neurons from oxidative stress. Additionally, CPMAP has been shown to modulate the activity of various enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism.

Advantages and Limitations for Lab Experiments

CPMAP has several advantages for use in laboratory experiments. CPMAP is relatively easy to synthesize and is relatively stable in solution. Additionally, CPMAP has a low toxicity, making it safe to use in laboratory experiments. However, CPMAP is not soluble in water, which can limit its use in some experiments.

Future Directions

CPMAP has a wide range of potential applications in various scientific fields. Future research should focus on the development of more effective and selective inhibitors of specific biological targets. Additionally, research should focus on the development of new methods for synthesizing CPMAP. Finally, research should focus on the development of new methods for delivering CPMAP to specific tissues in the body.

properties

IUPAC Name

6-(cyclopropylmethylamino)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-8-9-4-3-7(11-8)10-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKNBUTUKQFUAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Cyclopropylmethyl)amino]-2-pyrimidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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